3-(3-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Beschreibung
This compound belongs to the 4-oxo-3,4-dihydroquinazoline class, characterized by a bicyclic quinazoline core with a carboxamide moiety at position 7 and a 3-methoxyphenyl substituent at position 2.
Eigenschaften
Molekularformel |
C21H23N3O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(2)9-10-22-20(25)15-7-8-18-19(11-15)23-13-24(21(18)26)16-5-4-6-17(12-16)27-3/h4-8,11-14H,9-10H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
DTIIXHVOYHTQCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-methoxyphenyl halides.
Attachment of the Methylbutyl Group: The N-alkylation of the quinazoline core with 3-methylbutyl halides can be achieved using strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Methoxyphenyl)-N-(3-Methylbutyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinazolin-N-oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Chinazolin-N-oxide.
Reduktion: Hydroxychinazolin-Derivate.
Substitution: Verschiedene substituierte Chinazolin-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Methoxyphenyl)-N-(3-Methylbutyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Funktionen hemmen oder aktivieren. Zum Beispiel kann sie bestimmte Kinasen hemmen, die an der Zellsignalübertragung beteiligt sind, was zur Modulation von Zellprozessen wie Proliferation, Apoptose und Entzündung führt.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Key Structural Analogs from Screening Data ()
The following compounds share the 4-oxo-3,4-dihydroquinazoline scaffold but differ in substituents, enabling a comparative analysis of structure-property relationships:
| Compound ID | Molecular Formula | Molecular Weight | Substituents (Position 3) | N-Substituent (Position 7) | Available Quantity |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₂₃N₃O₃ | 373.43 | 3-Methoxyphenyl | 3-Methylbutyl | Not specified |
| F072-0268 | C₂₉H₃₀N₄O₄ | 498.58 | 3,4-Dimethylphenyl | (3-Methoxyphenyl)methyl | 18 mg |
| F072-0547 | C₃₀H₃₂N₄O₃ | 496.61 | 3,4-Dimethylphenyl | (3,4-Dimethylphenyl)methyl | 25 mg |
Key Observations :
- Lipophilicity : The N-(3-methylbutyl) group in the target compound likely increases lipophilicity relative to the benzyl-type substituents in F072-0268/F072-0547, which could improve tissue penetration but reduce aqueous solubility.
- Molecular Weight : The target compound (373.43 Da) is significantly smaller than F072-0268 (498.58 Da) and F072-0547 (496.61 Da), suggesting advantages in bioavailability and synthetic scalability.
Comparison with Naphthyridine-Based Carboxamides ()
Compound 67 from J. Med. Chem. (2007) shares a 4-oxo-1,4-dihydro core but features a naphthyridine scaffold instead of quinazoline. Key differences include:
- Core Structure: Naphthyridine (two fused pyridine rings) vs. quinazoline (pyrimidine fused with benzene).
- Substituents : Compound 67 has a bulky 1-(3,5-dimethyl)adamantyl group at N3 and a pentyl chain at position 1, contributing to a higher molecular weight (422.52 Da) and likely improved thermal stability .
- Synthetic Yield : The target compound’s synthesis (if analogous to ) may face challenges in yield optimization, as Compound 67 was obtained in only 25% yield after purification .
Limitations and Data Gaps
- Activity Data: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound or its analogs in the provided evidence.
- Thermal/Stability Profiles : discusses thermal stability in high-energy materials (e.g., DATF), but such data are irrelevant to carboxamide-based pharmaceuticals.
Biologische Aktivität
The compound 3-(3-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H24N2O3
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have demonstrated that derivatives of the quinazoline structure exhibit significant antibacterial properties. For instance, compounds similar to This compound have been tested against various bacterial strains.
Table 1: Antibacterial Activity Against Various Bacteria
The synthesized quinazoline derivatives exhibited antibacterial activity comparable to standard antibiotics, indicating their potential as therapeutic agents.
The mechanism by which these compounds exert their antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. This is supported by docking studies that suggest strong binding affinity to bacterial enzymes involved in cell wall biosynthesis.
Study on Antibacterial Efficacy
In a study conducted at Ondo State University, researchers synthesized several quinazoline derivatives and evaluated their antibacterial efficacy. The results indicated that these compounds displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, the compound's efficacy was significantly higher than that of traditional antibiotics like ampicillin.
Pharmacological Profiles
Another investigation into the pharmacological profiles of quinazoline derivatives found that they not only exhibit antibacterial properties but also show promise in treating other conditions such as inflammation and cancer. The anti-inflammatory activity was assessed using in vitro models, revealing a reduction in pro-inflammatory cytokines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
